molecular formula C9H9N3O2 B3052849 3-(Ethylamino)-4-nitrobenzonitrile CAS No. 467235-08-1

3-(Ethylamino)-4-nitrobenzonitrile

Cat. No. B3052849
CAS RN: 467235-08-1
M. Wt: 191.19 g/mol
InChI Key: HMYDGZFDJAIONB-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its molecular formula, IUPAC name, and structural formula. It may also include its appearance, odor, and other physical characteristics .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This includes the reactants, conditions, and catalysts used in the synthesis .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in the molecule. This can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This includes understanding the reactants, products, and mechanisms of these reactions.


Physical And Chemical Properties Analysis

Physical properties include characteristics such as melting point, boiling point, density, and solubility. Chemical properties refer to a substance’s ability to undergo chemical changes .

Scientific Research Applications

Catalytic Hydrogenation

3-(Ethylamino)-4-nitrobenzonitrile is involved in hydrogenation processes. A study investigated the hydrogenation of nitrobenzonitriles, including 4-nitrobenzonitrile, using Raney nickel catalysts. The research focused on the positional effects of the nitro group and the influence of solvents like methanol and dioxane on the hydrogenation process. This study highlights the chemical behavior and reactivity of nitrobenzonitriles in catalytic hydrogenation, which is relevant for 3-(Ethylamino)-4-nitrobenzonitrile's applications in chemical synthesis and industrial processes (Koprivova & Červený, 2008).

Molecular Structure and Hydrogen Bonding

The molecular structure and hydrogen bonding characteristics of related compounds such as N,N'-diethyl-4-nitrobenzene-1,3-diamine and 2,6-bis(ethylamino)-3-nitrobenzonitrile have been explored. These studies provide insights into the planarity, conformation, and hydrogen bonding interactions in nitrobenzonitriles, which are crucial for understanding the behavior of 3-(Ethylamino)-4-nitrobenzonitrile in various chemical contexts (Payne et al., 2010).

Solubility and Thermodynamic Properties

The solubility of nitrobenzonitriles, including 3-nitrobenzonitrile, has been studied in various solvent mixtures. These studies provide valuable information on the solubility behavior and preferential solvation parameters of 3-nitrobenzonitrile, which can be extrapolated to understand the solubility properties of 3-(Ethylamino)-4-nitrobenzonitrile in different solvents and temperatures. The research contributes to the knowledge of solvent-solute interactions and aids in the optimization of conditions for chemical reactions involving nitrobenzonitriles (Zheng et al., 2018).

Catalysis in Nucleophilic Substitution

3-(Ethylamino)-4-nitrobenzonitrile may be implicated in catalytic processes. For example, 3-ethylaminocarbonyl-2(1H)-pyridone, a similar compound, was synthesized and tested as a catalyst for the aromatic nucleophilic substitution of fluoride by piperidine in 2-fluoro-5-nitrobenzonitrile. Such studies highlight the potential role of nitrobenzonitriles in catalyzing specific chemical reactions, thus providing insights into the catalytic capabilities of 3-(Ethylamino)-4-nitrobenzonitrile (Loppinet-Serani et al., 1998).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other compounds or systems. This is particularly relevant for drugs, which have specific targets in the body .

Safety and Hazards

Safety and hazards analysis involves understanding the risks associated with handling and using the compound. This includes toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and improvements that could be made to its synthesis .

properties

IUPAC Name

3-(ethylamino)-4-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-11-8-5-7(6-10)3-4-9(8)12(13)14/h3-5,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYDGZFDJAIONB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=CC(=C1)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60596030
Record name 3-(Ethylamino)-4-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

467235-08-1
Record name 3-(Ethylamino)-4-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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